

Spectroscopic Profile of 3-Dimethylaminomethyl-benzylamine: A Technical Guide

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Compound of Interest

Compound Name: *3-Dimethylaminomethyl-benzylamine*

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This technical guide provides a comprehensive overview of the predicted spectroscopic data for **3-Dimethylaminomethyl-benzylamine**, a compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of experimentally-derived public data for this specific molecule, this document leverages established spectroscopic principles and data from analogous structures to present a reliable, predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide also outlines detailed, generalized experimental protocols for acquiring such spectra.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **3-Dimethylaminomethyl-benzylamine**. These predictions are derived from the analysis of its structural components: a 1,3-disubstituted benzene ring, a benzylic primary amine, and a benzylic tertiary amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ^1H NMR Spectral Data (Solvent: CDCl_3 , Reference: TMS)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.20 - 7.40	m	4H	Ar-H
~ 3.85	s	2H	Ar-CH ₂ -NH ₂
~ 3.45	s	2H	Ar-CH ₂ -N(CH ₃) ₂
~ 2.25	s	6H	N(CH ₃) ₂
~ 1.60	br s	2H	NH ₂

Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~ 142	Quaternary Ar-C-CH ₂ NH ₂
~ 139	Quaternary Ar-C-CH ₂ N(CH ₃) ₂
~ 129	Ar-CH
~ 128	Ar-CH
~ 127	Ar-CH
~ 126	Ar-CH
~ 64	Ar-CH ₂ -N(CH ₃) ₂
~ 46	Ar-CH ₂ -NH ₂
~ 45	N(CH ₃) ₂

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3350 - 3450	Medium, Sharp (two bands)	N-H stretch (primary amine)
3010 - 3100	Medium	Aromatic C-H stretch
2900 - 3000	Medium	Aliphatic C-H stretch
~ 2750 - 2850	Medium	C-H stretch (tertiary amine)
1580 - 1650	Medium to Strong	N-H bend (primary amine)
1450 - 1600	Medium to Strong	Aromatic C=C stretch
1000 - 1250	Medium	C-N stretch
700 - 800	Strong	Ar-H out-of-plane bend (m-disubstitution)

Mass Spectrometry (MS)

m/z	Interpretation
164	[M] ⁺ (Molecular Ion)
147	[M-NH ₃] ⁺
119	[M-N(CH ₃) ₂] ⁺
91	[C ₇ H ₇] ⁺ (Tropylium ion)
58	[CH ₂ N(CH ₃) ₂] ⁺ (Base Peak)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. Instrument parameters should be optimized for the specific sample and equipment used.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **3-Dimethylaminomethylbenzylamine** in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

- Data Acquisition:
 - Transfer the solution to a 5 mm NMR tube.
 - Acquire the ^1H NMR spectrum on a 400 MHz or higher field NMR spectrometer. Key parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
 - Acquire the ^{13}C NMR spectrum on the same instrument. Key parameters include a 45-degree pulse angle, a 2-second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically >1024). Proton decoupling should be used.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to TMS.

Infrared (IR) Spectroscopy

- Sample Preparation: For a neat liquid sample, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. If the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
- Data Acquisition:
 - Obtain a background spectrum of the empty sample compartment.
 - Place the prepared sample in the spectrometer's sample holder.
 - Acquire the IR spectrum over the range of 4000-400 cm^{-1} . Co-add 16-32 scans to improve the signal-to-noise ratio.
- Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

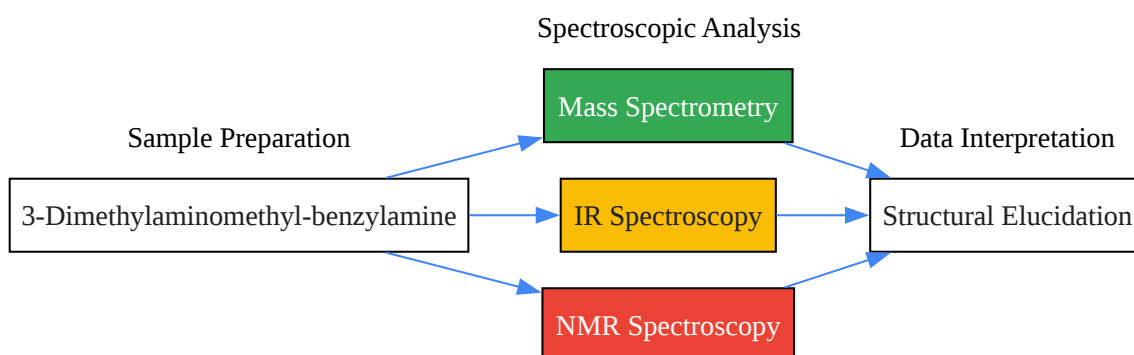
Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

- Data Acquisition:
 - Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) for a volatile sample or Electrospray Ionization (ESI) for a less volatile sample.
 - For EI, use a standard electron energy of 70 eV.
 - Acquire the mass spectrum over a mass range that includes the expected molecular ion (e.g., m/z 50-300).
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. The nitrogen rule (an odd molecular weight indicates an odd number of nitrogen atoms) can be a useful initial check.^{[1][2]}

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **3-Dimethylaminomethyl-benzylamine**.



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Caption: Workflow for the spectroscopic characterization of **3-Dimethylaminomethyl-benzylamine**.

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References

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